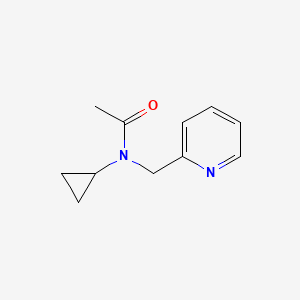
1-(4-Methylpiperidin-1-yl)-2-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-2-piperidin-1-ylethanone, commonly known as MDPV, is a synthetic cathinone with psychoactive properties. It is structurally similar to other cathinones such as amphetamines and cocaine. MDPV has gained popularity as a recreational drug due to its stimulant effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. It also acts as a releasing agent of dopamine and norepinephrine, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects:
MDPV has been found to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. MDPV has also been found to increase locomotor activity and induce stereotypic behaviors in animals.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has advantages and limitations for lab experiments. Its ability to increase dopamine and norepinephrine levels in the brain makes it useful for studying the effects of these neurotransmitters on behavior. However, its psychoactive properties and potential for abuse make it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is its potential use as a local anesthetic. Further research is needed to determine its safety and efficacy for this application. Another area of interest is its potential use in the treatment of depression and anxiety. More research is needed to determine its effectiveness and safety for these conditions. Additionally, research is needed to better understand the long-term effects of MDPV use on the brain and body.
Synthesemethoden
MDPV can be synthesized through various methods, including the Leuckart reaction and the reductive amination of 1-(4-methylphenyl)-2-nitropropene. The Leuckart reaction involves the reaction of 1-(4-methylphenyl)-2-propanone with ammonium formate and formic acid. The reductive amination method involves the reaction of 1-(4-methylphenyl)-2-nitropropene with methylamine and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation. MDPV has also been studied for its potential use as a local anesthetic due to its ability to block sodium channels.
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-12-5-9-15(10-6-12)13(16)11-14-7-3-2-4-8-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVIBHKSZFOTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)



![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)